- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,
Cas no 93-09-4 (naphthalene-2-carboxylic acid)
naphthalene-2-carboxylic acid structure
Product Name:naphthalene-2-carboxylic acid
Numéro CAS:93-09-4
Le MF:C11H8O2
Mégawatts:172.180023193359
MDL:MFCD00004101
CID:34686
PubChem ID:7123
Update Time:2024-10-26
naphthalene-2-carboxylic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Naphthoic acid
- naphthalene-2-carboxylic acid
- beta-naphthoic acid
- beta-napthoic acid
- 2-naphthalenecarboxylic acid
- 2-carboxynaphthalene
- 2-maythic acid
- 2-naphthoic acid (beta)
- 2-Naphthoic Acid (2-Naphthalenecarboxylic Acid)
- 2-napthoic acid
- 2-Naphthoic acid (8CI)
- 2-Naphthylcarboxylic acid
- Isonaphthoic acid
- NSC 59901
- β-Naphthalenecarboxylic acid
- β-Naphthoic acid
- 4-09-00-02414 (Beilstein Handbook Reference)
- SCHEMBL98296
- CHEBI:36106
- AM80981
- 2-Naphthoic Acid(2-Naphthalenecarboxylic Acid)
- Z104475600
- WLN: L66J CVQ
- AC-5785
- FT-0613119
- NSC-59901
- InChI=1/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13
- 2-naphthyl carboxylic acid
- ne-2-carboxylic acid
- 2-naphthalene carboxylic acid
- AKOS000119654
- EINECS 202-217-8
- MFCD00004101
- EN300-19820
- AI3-16903
- Q27104331
- D77680
- 2-Naphthoic acid, 98%
- NS00014604
- 2-Naphthioic acid
- HY-W007437
- UNII-QLG01V0W2L
- BRN 0972039
- Naphthalene-.beta.-carboxylic acid
- 2-Naphthoic acid, >=97.0% (GC)
- 2-Naphtoic acid
- NSC59901
- bmse000693
- 2-?Naphthoic Acid
- .beta.-Naphthoic acid
- AE-508/40228340
- DTXSID1059078
- Naphthalene-beta-carboxylic acid
- 2-NAPHTHOIC ACID [MI]
- FS-3342
- QLG01V0W2L
- CHEMBL114648
- N0025
- F2191-0108
- 93-09-4
- MFCD0004101
- Q-200310
- CS-W007437
- 2-Naphthoicacid
- 2-Naphthoic acid,99%
- ?-NAPHTHOIC ACID
- DB-021408
-
- MDL: MFCD00004101
- Piscine à noyau: 1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)
- La clé Inchi: UOBYKYZJUGYBDK-UHFFFAOYSA-N
- Sourire: O=C(C1C=C2C(C=CC=C2)=CC=1)O
- BRN: 972039
Propriétés calculées
- Qualité précise: 172.05200
- Masse isotopique unique: 172.05243
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 1
- Complexité: 200
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Le xlogp3: 3.3
- Surface topologique des pôles: 37.3
Propriétés expérimentales
- Couleur / forme: Cristaux blancs en flocons ou en aiguilles
- Dense: 1.08
- Point de fusion: 180-185 °C
185-187 °C (lit.) - Point d'ébullition: 300 ºC
- Point d'éclair: 205 ºC
- Indice de réfraction: 1.5520 (estimate)
- Acidité alcalinité: 4.5 (H2O, 20℃)
- Solubilité: alcohol: soluble
- Coefficient de répartition de l'eau: <0.5 g/L (20 C)
- Le PSA: 37.30000
- Le LogP: 2.53800
- Merck: 6382
- Le PKA: 4.17(at 25℃)
- FEMA: 2723
- Solubilité: Facilement soluble dans l'éther et l'alcool, légèrement soluble dans l'eau chaude.
- Pression de vapeur: 6.63e-06 mmHg
naphthalene-2-carboxylic acid Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315,H319,H335
- Déclaration d'avertissement: P261,P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:2
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26-S36-S24/25
- RTECS:QL1050000
-
Identification des marchandises dangereuses:
- TSCA:Yes
- Conditions de stockage:Store at room temperature
- Terminologie du risque:R36/37/38
naphthalene-2-carboxylic acid Données douanières
- Code HS:2916399090
- Données douanières:
Code douanier chinois:
2916399090Résumé:
2916399090 autres acides carboxyliques monobasiques aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, acrylique \ Acrylate ou ester doit être clairement emballé
Résumé:
2916399090 autres acides carboxyliques monobasiques aromatiques et leurs anhydrides, halogénures, peroxydes, peroxyacides et leurs dérivés TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
naphthalene-2-carboxylic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 092221-1g |
2-Naphthoic acid |
93-09-4 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 092221-10g |
2-Naphthoic acid |
93-09-4 | 95% | 10g |
£11.00 | 2022-03-01 | |
| Fluorochem | 092221-25g |
2-Naphthoic acid |
93-09-4 | 95% | 25g |
£21.00 | 2022-03-01 | |
| Fluorochem | 092221-100g |
2-Naphthoic acid |
93-09-4 | 95% | 100g |
£48.00 | 2022-03-01 | |
| Fluorochem | 092221-500g |
2-Naphthoic acid |
93-09-4 | 95% | 500g |
£172.00 | 2022-03-01 | |
| Alichem | A219007571-500g |
2-Naphthoic acid |
93-09-4 | 98% | 500g |
$195.70 | 2023-08-31 | |
| TRC | N345640-5g |
2-Naphthoic Acid |
93-09-4 | 5g |
$ 127.00 | 2023-09-06 | ||
| TRC | N345640-10g |
2-Naphthoic Acid |
93-09-4 | 10g |
$ 173.00 | 2023-09-06 | ||
| TRC | N345640-25g |
2-Naphthoic Acid |
93-09-4 | 25g |
$ 345.00 | 2023-09-06 | ||
| Chemenu | CM141315-500g |
2-naphthoic acid |
93-09-4 | 98% | 500g |
$194 | 2021-08-05 |
naphthalene-2-carboxylic acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) , Oxygen Solvents: Acetonitrile ; 12 h, 1 atm, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Tetramesitylporphyrin Solvents: Acetonitrile , Dichloromethane ; 48 h, rt
Référence
- A new and efficient aerobic oxidation of aldehydes to carboxylic acids with singlet oxygen in the presence of porphyrin sensitizers and visible light, Tetrahedron Letters, 2010, 51(31), 4061-4065
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Palladium Solvents: Ethanol ; 6 h, 60 °C
Référence
- Dimerization of Aromatic Compounds Using Palladium-Carbon-Catalyzed Suzuki-Miyaura Cross-Coupling by One-Pot Synthesis, Synlett, 2018, 29(6), 779-784
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran , Water
1.2 Reagents: Sodium bicarbonate , Sodium chloride Catalysts: Platinum Solvents: Water
1.2 Reagents: Sodium bicarbonate , Sodium chloride Catalysts: Platinum Solvents: Water
Référence
- One-pot oxidation of azomethine compounds into arenecarboxylic acids, Synthetic Communications, 2001, 31(20), 3151-3159
Méthode de production 5
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide Catalysts: Perfluorobutyl iodide ; 27 h, rt
Référence
- Preparation method of carboxylic acid compound under photopromotion, China, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium (reaction products with diphenylphosphane and polystyrene-poly(ethylene glycol) resin supported) Solvents: Acetonitrile , Water ; 58 s, 5 bar, 100 °C
Référence
- Aqueous Flow Hydroxycarbonylation of Aryl Halides Catalyzed by an Amphiphilic Polymer-Supported Palladium-Diphenylphosphine Catalyst, Synlett, 2019, 30(8), 961-966
Méthode de production 7
Conditions de réaction
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Dimethyl sulfoxide ; 2 - 6 h, rt
1.2 Reagents: Sodium bicarbonate , Water Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethyl sulfoxide ; 12 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Sodium bicarbonate , Water Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethyl sulfoxide ; 12 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Référence
- SO2F2-Mediated One-Pot Synthesis of Aryl Carboxylic Acids and Esters from Phenols through a Pd-Catalyzed Insertion of Carbon Monoxide, Chemistry - An Asian Journal, 2017, 12(17), 2323-2331
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; 11 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Dithioester-enabled chemodivergent synthesis of acids, amides and isothiazoles via C-C bond cleavage and C-O/C-N/C-S bond formations under metal- and catalyst-free conditions, Tetrahedron Letters, 2017, 58(25), 2512-2516
Méthode de production 9
Conditions de réaction
1.1 Reagents: tert-Butyl nitrite Solvents: Water ; 35 min, 29 °C
Référence
- tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides, Journal of Organic Chemistry, 2017, 82(11), 5769-5781
Méthode de production 10
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran , Water ; 20 h, reflux
Référence
- Hydrogen peroxide oxidation of naphthalene derivatives catalyzed by poly(bis-1,2-diphenylene) diselenide, Polish Journal of Chemistry, 2004, 78(2), 231-238
Méthode de production 11
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Catalase , Galactose oxidase , Aldehyde oxidase Solvents: Acetonitrile , Water ; overnight, pH 7.6, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Enzyme cascade reactions: synthesis of furandicarboxylic acid (FDCA) and carboxylic acids using oxidases in tandem, Green Chemistry, 2015, 17(6), 3271-3275
Méthode de production 12
Conditions de réaction
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Référence
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone, Journal of Organic Chemistry, 2023, 88(13), 8114-8122
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sodium bicarbonate , Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ; 4 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- [Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiation, Tetrahedron Letters, 2016, 57(50), 5628-5631
Méthode de production 14
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Toluene ; rt → 80 °C; 2 h, 80 °C
Référence
- Method for preparing carboxylic acid by removing benzyl protection from benzyl carboxylate, China, , ,
Méthode de production 15
Méthode de production 16
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran , Water ; rt; 50 h, 55 °C
1.2 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Référence
- Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamide, Polish Journal of Chemistry, 2006, 80(3), 417-428
Méthode de production 17
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Perfluorobutyl iodide ; 27 h, rt
Référence
- Transformation of Thioacids into Carboxylic Acids via a Visible-Light-Promoted Atomic Substitution Process, Organic Letters, 2022, 24(10), 2020-2024
Méthode de production 18
Conditions de réaction
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 25 min, 60 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Référence
- Method for preparing aromatic carboxylic acid compound, China, , ,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 20 min, rt → 65 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
Référence
- Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acids, Chemical Communications (Cambridge, 2018, 54(82), 11574-11577
Méthode de production 20
Conditions de réaction
1.1 Reagents: Dimethyl sulfide , N-Bromosuccinimide , 4-Hydroxy-2-methoxybenzenemethanol (Polymer supported) Solvents: Dichloromethane
1.2 Reagents: Dimethylacetamide Catalysts: 18-Crown-6
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.2 Reagents: Dimethylacetamide Catalysts: 18-Crown-6
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Référence
- Efficient synthesis of benzylic bromides under neutral conditions on solid support, Tetrahedron Letters, 2000, 41(51), 9985-9988
Méthode de production 21
Conditions de réaction
1.1 Reagents: Water Solvents: Dichloromethane , 1,4-Dioxane
Référence
5-Bromo-7-nitroindoline
,
e-EROS Encyclopedia of Reagents for Organic Synthesis,
2007,
,
naphthalene-2-carboxylic acid Raw materials
- 6-Bromo-2-napthoic Acid
- 2-naphthaldehyde oxime
- 4-methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide
- Ethyl β-oxo-2-naphthalenepropane(dithioate)
- 4,4,4-Trifluoro-3-oxo-2'-butyronaphthone
- 2-Iodonaphthalene
- 2-Bromonaphthalene
- (naphthalen-2-yl)methanol
- Naphthalene-2-carbaldehyde
- naphthalen-2-ol
- N-Methoxy-2-naphthamide
- 2-Naphthalenecarbothioic acid
- benzyl naphthalene-2-carboxylate
naphthalene-2-carboxylic acid Preparation Products
naphthalene-2-carboxylic acid Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:93-09-4)naphthalene-2-carboxylic acid
Numéro de commande:A844442
État des stocks:in Stock
Quantité:1kg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:03
Prix ($):220.0
Courriel:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:93-09-4)2-Naphthoic Acid
Numéro de commande:LE1419
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 11:40
Prix ($):discuss personally
Courriel:18501500038@163.com
naphthalene-2-carboxylic acid Littérature connexe
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Related Categories
- Solvants et chimiques organiques Composés organiques benzoïdes naphthalènes acides naphthalénecarboxyliques
- Solvants et chimiques organiques Composés organiques benzoïdes naphthalènes acides naphtalénecarboxyliques et dérivés acides naphthalénecarboxyliques
- Solvants et chimiques organiques Composés organiques Acides/esters
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